2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid
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Overview
Description
2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a dichlorocyclopropane moiety attached to a cyclohexyl group via an amide linkage, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the dichlorocyclopropane intermediate. This intermediate can be synthesized through the reaction of cyclopropane with chlorine gas under UV light. The resulting dichlorocyclopropane is then reacted with cyclohexylamine to form the amide linkage. Finally, the acetic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorocyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropane moiety may play a role in binding to these targets, while the acetic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives and acetic acid derivatives, such as:
- 2-[1-(Cyclopropylcarbonyl)amino]cyclohexyl]acetic acid
- 2-[1-(2,2-Dichlorocyclopropyl)amino]cyclohexyl]propanoic acid
Uniqueness
The uniqueness of 2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorocyclopropane moiety, in particular, may enhance its reactivity and potential for interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[1-[(2,2-dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3/c13-12(14)6-8(12)10(18)15-11(7-9(16)17)4-2-1-3-5-11/h8H,1-7H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMWQRQGRSIHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2CC2(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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